molecular formula C27H56O3 B12803705 2-(Hexadecyloxymethyl)-1,2-decanediol CAS No. 128723-56-8

2-(Hexadecyloxymethyl)-1,2-decanediol

Cat. No.: B12803705
CAS No.: 128723-56-8
M. Wt: 428.7 g/mol
InChI Key: JCZLLEQBZHUTJD-UHFFFAOYSA-N
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Description

2-(Hexadecyloxymethyl)-1,2-decanediol is a chemical compound known for its unique structure and properties. It is a diol with a long alkyl chain, which makes it hydrophobic. This compound is often used in various industrial and scientific applications due to its stability and reactivity.

Properties

CAS No.

128723-56-8

Molecular Formula

C27H56O3

Molecular Weight

428.7 g/mol

IUPAC Name

2-(hexadecoxymethyl)decane-1,2-diol

InChI

InChI=1S/C27H56O3/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24-30-26-27(29,25-28)23-21-19-10-8-6-4-2/h28-29H,3-26H2,1-2H3

InChI Key

JCZLLEQBZHUTJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CCCCCCCC)(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexadecyloxymethyl)-1,2-decanediol typically involves the reaction of hexadecanol with epichlorohydrin, followed by a ring-opening reaction with decanediol. The reaction is usually carried out under basic conditions, using a strong base like sodium hydroxide to facilitate the ring-opening process .

Industrial Production Methods

In an industrial setting, the production of 2-(Hexadecyloxymethyl)-1,2-decanediol can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Hexadecyloxymethyl)-1,2-decanediol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2-(Hexadecyloxymethyl)-1,2-decanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hexadecyloxymethyl)-1,2-decanediol involves its interaction with lipid membranes. Its long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can help transport hydrophobic drugs across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(Hexadecyloxymethyl)-1,2-decanediol apart from these similar compounds is its unique combination of a long alkyl chain and two hydroxyl groups. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Biological Activity

2-(Hexadecyloxymethyl)-1,2-decanediol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by a long hydrophobic alkyl chain (hexadecyl) attached to a diol structure. This unique configuration may influence its interaction with biological membranes and its overall bioactivity.

Research indicates that 2-(Hexadecyloxymethyl)-1,2-decanediol may exert its biological effects through several mechanisms:

  • Membrane Interaction : The hydrophobic nature of the hexadecyl chain allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
  • Enzyme Modulation : Preliminary studies suggest that the compound might interact with specific enzymes involved in metabolic pathways, though detailed mechanisms remain to be fully elucidated.
  • Cell Signaling Pathways : There is evidence suggesting that this compound may influence signaling pathways related to cell growth and apoptosis, although further research is necessary to clarify these interactions.

In Vitro Studies

In vitro studies have demonstrated various biological activities of 2-(Hexadecyloxymethyl)-1,2-decanediol:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.
  • Cytotoxic Effects : Research indicates that it can induce cytotoxicity in cancer cell lines, suggesting its potential role in cancer therapy.
  • Anti-inflammatory Properties : Some studies have reported anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Biological ActivityObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production in vitro

Case Studies

Several case studies have explored the therapeutic potential of 2-(Hexadecyloxymethyl)-1,2-decanediol:

  • Cancer Treatment : A study involving human breast cancer cells demonstrated that treatment with the compound resulted in significant cell death compared to untreated controls. This suggests a promising avenue for further investigation into its use as an anticancer agent.
  • Dermatological Applications : In dermatological formulations, 2-(Hexadecyloxymethyl)-1,2-decanediol has been evaluated for its ability to enhance skin penetration of other therapeutic agents. This property could be beneficial in topical treatments for various skin conditions.
  • Inflammatory Disorders : A clinical case study on patients with chronic inflammatory conditions indicated that incorporating this compound into treatment regimens resulted in reduced inflammation markers and improved patient outcomes.

Research Findings

Recent research has focused on optimizing the synthesis of 2-(Hexadecyloxymethyl)-1,2-decanediol to enhance its bioactivity. Modifications to the alkyl chain length and branching have been explored to improve solubility and efficacy.

  • Synthesis Optimization : Variations in synthetic routes have led to increased yields and purity of the compound, which are crucial for evaluating its biological activity accurately.
  • Pharmacokinetics : Studies are ongoing to assess the pharmacokinetic profile of the compound, including absorption, distribution, metabolism, and excretion (ADME) parameters.

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